molecular formula C10H11N5S B14651004 1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea CAS No. 51236-69-2

1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea

Katalognummer: B14651004
CAS-Nummer: 51236-69-2
Molekulargewicht: 233.30 g/mol
InChI-Schlüssel: VODCTKOMRYTGJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea is a compound that features an indole moiety linked to a thiourea group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea typically involves the reaction of indole derivatives with thiourea under specific conditions. One common method involves the condensation of indole-3-carboxaldehyde with thiourea in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Wirkmechanismus

The mechanism of action of 1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity.

    Pathways Involved: The compound can affect signaling pathways related to cell growth, apoptosis, and immune response.

Vergleich Mit ähnlichen Verbindungen

1-Amino-3-(1H-indol-3-ylmethylideneamino)thiourea can be compared with other similar compounds to highlight its uniqueness:

Eigenschaften

CAS-Nummer

51236-69-2

Molekularformel

C10H11N5S

Molekulargewicht

233.30 g/mol

IUPAC-Name

1-amino-3-(1H-indol-3-ylmethylideneamino)thiourea

InChI

InChI=1S/C10H11N5S/c11-14-10(16)15-13-6-7-5-12-9-4-2-1-3-8(7)9/h1-6,12H,11H2,(H2,14,15,16)

InChI-Schlüssel

VODCTKOMRYTGJK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=S)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.